Precursor-Derived Water-Soluble Ellipticine Exhibits Specific Cytotoxicity (IC50 = 35 μM)
9-Bromoellipticine serves as the essential starting material for the synthesis of sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), a water-soluble ellipticine derivative [1]. The derivative demonstrates selective cytotoxicity against the K562 chronic myeloid leukemia cell line with an IC50 of 35 μM, while showing no cytotoxic effect on non-cancerous Vero cells and human PBMCs under identical MTT assay conditions [1]. This selectivity profile is not achievable with the parent compound ellipticine, which suffers from poor aqueous solubility and less defined selectivity . The procurement of 9-bromoellipticine is thus justified when the research objective involves generating water-soluble, tumor-selective ellipticine analogs.
| Evidence Dimension | Cytotoxicity (IC50) and selectivity |
|---|---|
| Target Compound Data | Br-Ell-SO3Na (derived from 9-bromoellipticine): IC50 = 35 μM against K562; non-toxic to Vero and PBMC |
| Comparator Or Baseline | Ellipticine (parent): insoluble in water; IC50 values vary widely across cell lines (e.g., L1210 IC50 ~ 2 μM); selective toxicity data not available in same study |
| Quantified Difference | Br-Ell-SO3Na provides >10-fold aqueous solubility enhancement (qualitative) and demonstrates specific cancer cell selectivity absent in ellipticine |
| Conditions | MTT assay; K562 (leukemia), Vero (kidney), human PBMC; 72-hour exposure |
Why This Matters
Procurement of 9-bromoellipticine enables the in-house synthesis of a water-soluble derivative with experimentally validated tumor-selective cytotoxicity, a property not conferred by unmodified ellipticine.
- [1] Costa de Oliveira R, Pontes GS, Kostyuk A, Camargo GBC, Dhyani A, Shvydenko T, et al. Anticancer and immunomodulatory activities of a novel water-soluble derivative of ellipticine. Molecules. 2020;25(9):2130. View Source
